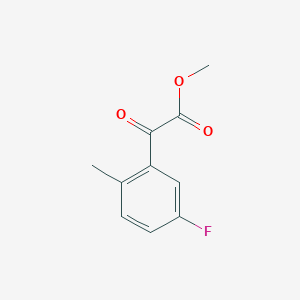

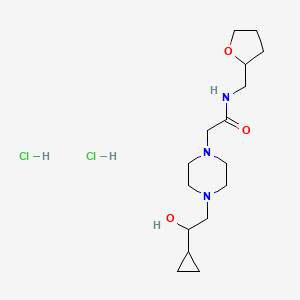

![molecular formula C9H9NO2 B2624489 6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid CAS No. 953428-98-3](/img/structure/B2624489.png)

6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,7-Dihydro-5H-cyclopenta[b]pyridine, also known as 2,3-Cyclopentenopyridine, Pyrindan, and 5H-1-Pyrindene, is a chemical compound with the molecular formula C8H9N . It is a structural fragment of alkaloids and exhibits a wide spectrum of biological activity .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives can be achieved through the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant .Molecular Structure Analysis

The molecular structure of 6,7-Dihydro-5H-cyclopenta[b]pyridine can be viewed in 3D using Java or Javascript . The IUPAC Standard InChIKey for this compound is KRNSYSYRLQDHDK-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives include the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .Physical And Chemical Properties Analysis

The molecular weight of 6,7-Dihydro-5H-cyclopenta[b]pyridine is 119.1638 . More detailed physical and chemical properties were not found in the search results.Mechanism of Action

The exact mechanism of action of 6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid is not fully understood, but it is believed to interact with GABA receptors in the brain, leading to a decrease in neuronal excitability. It may also exhibit anti-inflammatory effects through the inhibition of certain enzymes involved in the inflammatory response.

Biochemical and Physiological Effects:

This compound has been found to exhibit a variety of biochemical and physiological effects, including the ability to modulate GABA receptor activity, decrease neuronal excitability, and exhibit anti-inflammatory effects. It has also been found to exhibit activity against certain types of cancer cells, making it a promising compound for further research in the field of oncology.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid is its potential use as a ligand for GABA receptors, which are involved in a variety of physiological processes in the brain. It also exhibits anti-inflammatory effects, making it a promising compound for further research in the field of immunology. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid, including its use as a potential treatment for neurological disorders such as epilepsy and anxiety disorders. It may also have potential applications in the field of oncology, as it has been found to exhibit activity against certain types of cancer cells. Further research is needed to fully understand its mechanism of action and potential applications in medicine.

Synthesis Methods

The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid can be achieved through a variety of methods, including the use of palladium-catalyzed cross-coupling reactions and cycloaddition reactions. One of the most commonly used methods involves the reaction of 2-ethynylpyridine with cyclopentadiene in the presence of a catalyst such as platinum or palladium.

Scientific Research Applications

6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid has been studied for its potential use in a variety of scientific research applications, including its role as a ligand for GABA receptors and its potential use as an anti-inflammatory agent. It has also been found to exhibit activity against certain types of cancer cells, making it a promising compound for further research in the field of oncology.

Safety and Hazards

properties

IUPAC Name |

6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEJHLKKHXGPAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN=C2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B2624408.png)

![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2624409.png)

![7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2624410.png)

![(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride](/img/structure/B2624415.png)

![N1-allyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2624420.png)

![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)methyl]pyridine-3-carboxylic acid](/img/structure/B2624427.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2624428.png)